molecular formula C3H4N2S B7768085 1H-imidazole-2-thiol

1H-imidazole-2-thiol

Cat. No.: B7768085
M. Wt: 100.14 g/mol
InChI Key: OXFSTTJBVAAALW-UHFFFAOYSA-N
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Description

2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. This compound is a yellow, odorless, solid substance that is relatively stable and can be safely handled under normal conditions. It is primarily used in military applications and in the mining industry due to its explosive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The reaction conditions typically include maintaining specific temperatures and using concentrated acids to achieve the desired nitration levels.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different by-products.

    Reduction: Reduction reactions can convert it into less nitrated compounds.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are used.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: By-products such as carbon dioxide and water.

    Reduction: Less nitrated compounds like dinitrotoluene and mononitrotoluene.

    Substitution: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on its environmental impact and biodegradation.

    Medicine: Limited use in medical research due to its toxicity.

    Industry: Widely used in the mining and construction industries for blasting purposes.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, resulting in the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, leading to an explosion.

Comparison with Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Comparison: 2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties. Compared to other similar compounds, it is more stable and has a higher explosive yield, making it a preferred choice in military and industrial applications.

Properties

IUPAC Name

1H-imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSTTJBVAAALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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